N-Ethyl-4-fluorobenzylamine
Overview
Description
N-Ethyl-4-fluorobenzylamine: is an organic compound with the molecular formula C9H12FN . It is a derivative of benzylamine, where the benzyl group is substituted with a fluorine atom at the para position and an ethyl group on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethyl-4-fluorobenzylamine can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzylamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: On an industrial scale, this compound can be produced by the reaction of 4-fluorobenzyl chloride with ethylamine. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon, under hydrogenation conditions .
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-4-fluorobenzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
N-Ethyl-4-fluorobenzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-Ethyl-4-fluorobenzylamine involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The compound can act as an inhibitor or activator, depending on the target. The pathways involved include the modulation of signal transduction and metabolic processes .
Comparison with Similar Compounds
4-Fluorobenzylamine: Similar structure but lacks the ethyl group on the nitrogen atom.
N-Methyl-4-fluorobenzylamine: Similar structure but has a methyl group instead of an ethyl group on the nitrogen atom.
N-Ethylbenzylamine: Similar structure but lacks the fluorine substitution on the benzyl group.
Uniqueness: N-Ethyl-4-fluorobenzylamine is unique due to the presence of both the ethyl group on the nitrogen atom and the fluorine substitution on the benzyl group. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
N-Ethyl-4-fluorobenzylamine (NEFBA) is an organic compound identified by its molecular formula C9H12FN and a molecular weight of approximately 155.20 g/mol. This compound, characterized by a benzene ring with a para-positioned fluorine atom and an ethylamine group, has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with neurotransmitter systems and its applications in pharmaceuticals.
Structural Characteristics
The unique structure of NEFBA, which includes both fluorine substitution and an ethyl group, enhances its biological properties compared to similar compounds. The presence of fluorine is known to influence the compound's pharmacokinetics and binding affinities, making it a valuable candidate for drug development.
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C9H12FN | Ethyl group on nitrogen; para fluorine |
4-Fluorobenzylamine | C7H8FN | Lacks ethyl substitution; simpler structure |
N-Methyl-4-fluorobenzylamine | C8H10FN | Methyl group instead of ethyl |
N,N-Diethyl-4-fluorobenzylamine | C11H16FN | Two ethyl groups; increased steric bulk |
NEFBA's biological activity is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. It has been shown to modulate neurotransmission pathways, potentially acting as an inhibitor or activator depending on the target. The compound's binding affinity is enhanced by the fluorine atom, which can stabilize interactions with biological targets.
Key Mechanisms:
- Inhibition of Enzymatic Activity : NEFBA has demonstrated potential as an inhibitor in various biochemical pathways, particularly those linked to neurological disorders.
- Modulation of Receptor Activity : Its structural similarities to neurotransmitters allow NEFBA to influence receptor activity significantly.
Biological Activities
Research indicates that NEFBA exhibits a range of biological activities:
-
Neuropharmacological Effects :
- NEFBA has been studied for its potential role in treating neurological disorders due to its interaction with neurotransmitter systems.
- Its derivatives have shown promise in inhibiting specific enzyme activities related to neurotransmission.
-
Antimicrobial Properties :
- Preliminary studies suggest that NEFBA possesses antimicrobial and antifungal properties, making it a candidate for further exploration in therapeutic applications against infections .
-
Cancer Research :
- Certain derivatives of NEFBA are being investigated for their efficacy as potential inhibitors in cancer treatment pathways .
Case Studies and Research Findings
Recent studies have highlighted the biological activity of NEFBA and its derivatives:
- Study on Tyrosinase Inhibition : A related compound, 4-(4-fluorobenzyl)piperazine, demonstrated significant inhibitory effects on Agaricus bisporus tyrosinase with an IC50 value of 0.18 μM, indicating the potential for similar activity in NEFBA derivatives .
- Antimelanogenic Effects : Research indicated that certain derivatives exerted antimelanogenic effects on B16F10 cells without cytotoxicity, showcasing the therapeutic potential of NEFBA-related compounds in dermatological applications .
Safety and Handling
While the biological activities of NEFBA are promising, caution is advised due to limited safety data. General safety considerations include:
- Proper handling procedures must be followed due to its chemical nature.
- Further toxicological assessments are necessary before clinical applications can be pursued.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURFQQZYGVCIGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405877 | |
Record name | N-(4-fluorobenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162401-03-8 | |
Record name | N-(4-fluorobenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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